2,5-Dimethyl-3-pyridinamine-d2
Description
Significance of Deuterium (B1214612) Labeling in Scientific Investigations
Deuterium labeling is a technique where one or more hydrogen atoms in a molecule are replaced by deuterium atoms. youtube.com This isotopic substitution does not significantly alter the molecule's chemical structure but does change its mass, which can be detected by analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. youtube.comthalesnano.combrightspec.com This allows scientists to track the movement and transformation of molecules in various chemical and biological systems. youtube.comsynmr.in
One of the most significant applications of deuterium labeling is in elucidating reaction mechanisms. thalesnano.comchem-station.com The heavier deuterium atom can slow down chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). youtube.comchem-station.comwikipedia.org By observing how the rate of a reaction changes upon deuteration, chemists can gain insights into the bond-breaking and bond-forming steps of a reaction mechanism. libretexts.orgprinceton.eduepfl.ch
Furthermore, deuterium-labeled compounds are invaluable in metabolic studies and drug development. clearsynth.comisowater.com Introducing deuterium into a drug molecule can alter its metabolic pathways, potentially leading to improved stability, increased potency, and reduced side effects. youtube.comclearsynth.comacs.orgucsb.eduprinceton.edu Deuterated compounds also serve as essential internal standards in mass spectrometry for the precise quantification of their non-deuterated counterparts. thalesnano.comacs.orgucsb.edu
The use of deuterium labeling also extends to materials science, where it can enhance the properties of materials like organic light-emitting diodes (OLEDs), and in environmental science for tracing the movement of substances. chem-station.comisowater.comacs.org
The concept of isotopes was first proposed by Frederick Soddy in 1913, who observed that some elements existed in forms with different atomic weights but identical chemical properties. wikipedia.orgnih.gov The term "isotope" itself, meaning "same place," was suggested by Margaret Todd, reflecting that these different forms occupy the same position on the periodic table. wikipedia.org The formal recognition and evidence for isotopes came with Francis William Aston's development of the mass spectrometer in 1919, which allowed for the separation and measurement of isotopes of various elements. solubilityofthings.com
The 1930s marked a period of significant advancement in nuclear physics, leading to a deeper understanding of unstable isotopes and their radioactive decay. solubilityofthings.com Initially, the focus of mass spectrometry was on understanding the fundamental nature of atoms and their isotopes. nih.gov However, the potential for applying this knowledge to other scientific fields soon became apparent.
The development of techniques to synthesize and analyze isotopically labeled compounds, particularly those containing deuterium, opened up new avenues for research. Scientists began using these labeled molecules as tracers to study the intricate pathways of metabolism and the mechanisms of chemical reactions. synmr.innih.gov Over the decades, the analytical techniques for detecting and quantifying isotopes have become increasingly sophisticated, with high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy now being standard tools for determining isotopic enrichment and structural integrity. rsc.orgacs.org
Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that are prevalent in pharmaceuticals, agrochemicals, and functional materials. researchgate.netnih.gov The ability to selectively introduce deuterium into the pyridine ring is of great interest for several reasons.
One key motivation is to investigate and understand the mechanisms of reactions involving pyridines. researchgate.netnih.gov By labeling specific positions on the pyridine ring with deuterium, chemists can track the course of a reaction and identify which C-H bonds are involved in the rate-determining step. researchgate.net For example, deuterium labeling has been instrumental in studying the dearomatization and functionalization of pyridines, which are important strategies for synthesizing complex molecules. researchgate.net
Furthermore, deuteration of pyridine derivatives can significantly impact their pharmacokinetic properties in medicinal chemistry. acs.orgrsc.org By replacing a hydrogen atom with a deuterium atom at a site of metabolic attack, the rate of metabolism can be slowed down due to the kinetic isotope effect. rsc.org This can lead to a longer-lasting therapeutic effect and potentially a better safety profile for a drug.
Recent advancements have led to more efficient and selective methods for deuterating pyridine derivatives. nih.govresearchgate.netresearchgate.net These methods, including electrochemical approaches and base-mediated deuterations, allow for the precise installation of deuterium at specific positions, such as the C4-position, which was previously challenging. nih.govrsc.orgresearchgate.net The availability of these techniques has expanded the toolbox for chemists to create novel deuterated pyridine compounds for various research applications. osti.gov
Overview of 2,5-Dimethyl-3-pyridinamine and its Analogues in Synthetic and Mechanistic Chemistry
While specific research on 2,5-Dimethyl-3-pyridinamine-d2 is not extensively documented in the provided search results, the chemistry of related pyridinamine and dimethylpyridine structures provides a basis for understanding its potential applications. Pyridinamines, also known as aminopyridines, are important building blocks in organic synthesis and are found in many biologically active molecules. The synthesis of various diaminopyridines, for instance, is well-established, often involving the reduction of a corresponding nitropyridine. chemicalbook.com
The dimethyl substitution pattern on the pyridine ring, as in 2,5-dimethylpyridine (B147104) derivatives, influences the reactivity and properties of the molecule. The synthesis of difunctionalized dimethylpiperidines, which are reduced forms of dimethylpyridines, has been achieved through methods like electrophile-induced cyclization. researchgate.net
The combination of the amine and dimethyl functionalities in 2,5-Dimethyl-3-pyridinamine suggests its utility as a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical candidates. nih.govnih.gov The introduction of a deuterium label into this structure would enable detailed mechanistic studies of reactions involving this compound and could be used to explore its metabolic fate in biological systems.
Scope and Research Objectives for this compound Studies
Given the general principles of deuterium labeling and the chemistry of pyridinamine analogues, the research objectives for studies involving this compound would likely focus on several key areas:
Mechanistic Elucidation: Utilizing this compound to probe the mechanisms of reactions where a C-H bond at the deuterated position is broken or formed. acs.orgacs.org This could involve studying electrophilic or nucleophilic aromatic substitution reactions, as well as metal-catalyzed cross-coupling reactions. The observed kinetic isotope effects would provide valuable information about the transition states of these reactions. nih.govacs.org
Metabolic Profiling: Investigating the metabolic pathways of 2,5-Dimethyl-3-pyridinamine and its derivatives. By comparing the metabolism of the deuterated and non-deuterated compounds, researchers could identify the primary sites of metabolic oxidation. This information is crucial for the design of more metabolically stable analogues in drug discovery programs.
Analytical Standards: Employing this compound as an internal standard for the accurate quantification of the non-deuterated compound in various matrices, such as biological fluids or environmental samples. The mass difference between the deuterated and non-deuterated forms allows for precise measurement using mass spectrometry.
Properties
Molecular Formula |
C₇H₈D₂N₂ |
|---|---|
Molecular Weight |
124.18 |
Synonyms |
3-Amino-2,5-lutidine-d2; 2,5-Dimethylpyridin-3-amine-d2; 3-Amino-2,5-dimethylpyridine-d2 |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Dimethyl 3 Pyridinamine D2
Strategies for Deuterium (B1214612) Incorporation into Pyridine (B92270) Rings
The introduction of deuterium into pyridine rings can be accomplished through several distinct strategies, each offering different levels of control over the position and extent of deuteration.
Regioselective deuteration is crucial when specific positions on the pyridine ring are targeted. This is predominantly achieved using transition-metal catalysts that can direct the C-H activation process to a specific site. The choice of catalyst and directing group within the substrate are paramount for achieving high selectivity. beilstein-journals.org
Iridium-based catalysts are particularly effective for ortho-deuteration, where a coordinating functional group on the substrate directs the catalyst to activate the adjacent C-H bonds. rsc.orgsnnu.edu.cn For the 2,5-dimethyl-3-aminopyridine precursor, the amino group at the C3 position would be the primary directing group. However, the steric hindrance from the methyl group at C2 and the electronic properties of the pyridine nitrogen can influence the outcome. rsc.org Palladium and ruthenium catalysts have also been employed for selective C-H functionalization of pyridines, often requiring a directing group to control the position of deuteration. beilstein-journals.orgsnnu.edu.cn Silver-catalyzed H/D exchange has shown efficacy in the deuteration of electron-rich (hetero)arenes using D₂O as the deuterium source. nih.gov
| Catalyst System | Deuterium Source | Typical Regioselectivity | Key Findings | Reference |
|---|---|---|---|---|
| Iridium Complexes (e.g., [Ir(cod)(NHC)]BF₄) | D₂ or D₂O | Ortho to a directing group (e.g., -NH₂, -OH) | Highly effective for selective labeling. The binding and release of the substrate from the metal center can influence whether single or multiple deuterons are incorporated per binding event. | rsc.org |
| Palladium Catalysts (e.g., Pd(OAc)₂) | D₂O, Acetic acid-d₄ | Varies with directing group and ligands; C3-alkenylation has been shown with mono-N-protected amino acid ligands. | Ligands play a crucial role in promoting selectivity at positions other than C2. Lewis acids can enhance reactivity and alter selectivity. | beilstein-journals.orgnih.gov |
| Ruthenium Catalysts (e.g., [RuCl₂(PPh₃)₃]) | D₂O | Ortho-selective with appropriate directing groups. | Additives can convert the precatalyst into different active species, enabling chemoselective deuteration under mild conditions. | snnu.edu.cn |
| Silver Catalysts (e.g., AgOTf) | D₂O | Ortho- and para-positions in electron-rich systems. | Effective for electron-rich aza-arenes and can also facilitate α-deuteration of alkyl groups attached to the ring. | nih.gov |
Deuterium exchange reactions provide a direct method for replacing hydrogen atoms with deuterium. These can be catalyzed by acids or bases, or occur in neutral D₂O at elevated temperatures. The most straightforward deuteration for 2,5-dimethyl-3-pyridinamine involves the exchange of the amine protons. This is readily achieved by dissolving the compound in a deuterated solvent like D₂O or methanol-d₄, often with a catalytic amount of acid or base to facilitate the exchange.
For ring deuteration, base-catalyzed H/D exchange is a common method. For instance, heating α-aminopyridine derivatives in a solution of potassium carbonate (K₂CO₃) in D₂O can introduce deuterium atoms onto the ring. nih.govbeilstein-journals.org The positions most susceptible to exchange are those with the most acidic protons, which are influenced by the electronic effects of the substituents. The amino group at C3 and the methyl groups at C2 and C5 all act as electron-donating groups, which can influence the acidity of the remaining ring protons at C4 and C6.
An alternative, highly specific strategy involves the de novo synthesis of the pyridine ring using precursors that are already deuterated at the desired positions. nih.gov This bottom-up approach offers precise control over the location of the deuterium atoms, avoiding the potential for isotopic scrambling or incomplete exchange that can occur with other methods. For example, a multicomponent cyclization reaction could be employed using a deuterated building block. nih.govnih.gov While this method provides unparalleled specificity, it is often more synthetically demanding, requiring the initial preparation of the labeled starting materials.
Synthesis of 2,5-Dimethyl-3-pyridinamine Precursors
The synthesis of the non-deuterated starting material, 2,5-dimethyl-3-aminopyridine, is a critical prerequisite. This can be achieved by either constructing the substituted pyridine ring from acyclic precursors or by functionalizing a pre-existing 2,5-dimethylpyridine (B147104) scaffold.
2,5-Dimethylpyridine, also known as 2,5-lutidine, is the foundational scaffold for the target molecule. chemimpex.comtcichemicals.com It can be synthesized through various methods, including classical condensation reactions that build the heterocyclic ring. Modern approaches include heterocyclization processes, such as the vapor-phase reaction of specific diamines over an oxide catalyst. For instance, 3,5-lutidine can be synthesized from 2-methyl-1,5-pentanediamine, showcasing a method for constructing substituted pyridines from acyclic precursors. google.comepo.org
| Lutidine Isomer | Precursors | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| 3,5-Dimethylpyridine (3,5-Lutidine) | 2-Methyl-1,5-pentanediamine, H₂ | Oxide catalyst (e.g., Al₂O₃), 400-500°C | Vapor-phase reaction that also co-produces 3-picoline. | google.comepo.org |
| 2-Ethyl-3,5-dimethylpyridine | N-propylidenepropenylamine, propylene | K₂O/Al₂O₃, 410–450°C | Illustrates heterocyclization from unsaturated amine and hydrocarbon precursors. | |
| Substituted Pyridines | 1,1-Enediamines, DMF-DMA, 1,3-Dicarbonyl compounds | Base-promoted cascade reaction | A modern three-component reaction for synthesizing diverse 2-aminopyridine (B139424) derivatives. | nih.gov |
Once the 2,5-dimethylpyridine scaffold is obtained, the next crucial step is the introduction of an amino group at the C3 position.
One common strategy is nitration followed by reduction . The 2,5-dimethylpyridine ring is first nitrated to introduce a nitro group (-NO₂), which is subsequently reduced to an amino group (-NH₂). However, the nitration of lutidines can be challenging. Direct nitration of 2,5-lutidine has been reported to yield unexpected products like 5-methyl-2-(trinitromethyl)pyridine under certain conditions, and yields of the desired β-nitropyridines can be low. researchgate.netacs.org The reaction often requires carefully controlled conditions to favor substitution on the ring over side-chain reactions. researchgate.net
A potentially more controllable route involves halogenation followed by amination . This two-step process begins with the regioselective bromination or chlorination of 2,5-dimethylpyridine to introduce a halogen at the 3-position. This halo-intermediate can then be converted to the amine. This amination can be achieved through nucleophilic aromatic substitution with ammonia (B1221849) or an amine source, or more commonly via modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. cas.cz This latter method is known for its high efficiency and broad functional group tolerance. The synthesis of 4-bromo-2,5-dimethylpyridine (B169587) is documented, suggesting that halogenated intermediates of 2,5-lutidine are accessible. biosynth.com
A third, more direct, but often less selective method is the Chichibabin reaction , which involves direct amination with sodium amide (NaNH₂). For 3-substituted pyridines, this reaction typically gives a mixture of 2-amino-3-substituted and 2-amino-5-substituted isomers, with the former often being the major product. google.comgoogle.com The application to a 2,5-disubstituted pyridine would need to be empirically determined to assess the regioselectivity and yield for amination at the C3 position.
Optimization of Deuterium Labeling Efficiency and Isotopic Purity
The successful synthesis of 2,5-Dimethyl-3-pyridinamine-d2 hinges on the optimization of the deuterium labeling process to achieve high isotopic enrichment while maintaining the structural integrity of the molecule. This involves a systematic approach to method development and the selection of appropriate purification techniques.
Method Development for High Isotopic Enrichment
The development of a robust method for high isotopic enrichment of this compound involves the careful selection of a deuterium source, catalyst, and reaction conditions. Several strategies are commonly employed for the deuteration of aromatic amines and pyridine derivatives.
One of the most effective methods for deuterium incorporation into aromatic systems is through catalytic hydrogen-deuterium (H/D) exchange . mdpi.comacs.org This approach typically utilizes a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source like deuterium oxide (D₂O). acs.org The reaction is often performed at elevated temperatures to facilitate the exchange of protons on the aromatic ring with deuterium. For a substrate like 2,5-dimethyl-3-pyridinamine, the amino group can direct the deuteration to specific positions on the pyridine ring. Microwave irradiation has also been shown to accelerate H/D exchange reactions in neutral D₂O, offering a rapid and catalyst-free alternative in some cases. researchgate.net
Acid-catalyzed H/D exchange represents another viable route. Using a deuterated acid, such as deuterated trifluoroacetic acid (CF₃COOD), can serve as both the catalyst and the deuterium source. researchgate.netresearchgate.net This method is particularly effective for anilines and other aromatic amines, though the reaction conditions must be carefully controlled to avoid potential side reactions or degradation of acid-sensitive substrates.
The optimization of these methods involves a systematic study of various parameters, including reaction temperature, pressure, reaction time, and the ratio of substrate to catalyst and deuterium source. A hypothetical optimization study for the deuteration of 2,5-Dimethyl-3-pyridinamine is presented in the interactive table below. The goal is to maximize the percentage of deuterium incorporation at the desired positions while minimizing by-product formation.
Interactive Data Table: Optimization of Deuterium Labeling for 2,5-Dimethyl-3-pyridinamine
| Entry | Catalyst (mol%) | Deuterium Source | Temperature (°C) | Time (h) | Isotopic Enrichment (%) |
| 1 | 5% Pd/C (10) | D₂O | 100 | 12 | 75 |
| 2 | 5% Pd/C (10) | D₂O | 120 | 12 | 88 |
| 3 | 5% Pd/C (10) | D₂O | 120 | 24 | 95 |
| 4 | 10% Pd/C (10) | D₂O | 120 | 24 | >98 |
| 5 | --- | CF₃COOD | 80 | 18 | 92 |
| 6 | --- | CF₃COOD | 100 | 18 | 96 |
This table presents hypothetical data for illustrative purposes, based on typical results for similar compounds.
Purification Techniques for Deuterated Products
Following the synthesis, the purification of this compound is a critical step to isolate the desired deuterated compound from the reaction mixture, which may contain unreacted starting material, partially deuterated species, and other by-products. The choice of purification method depends on the physical and chemical properties of the compound and the impurities.
A significant challenge during the purification of deuterated compounds is the potential for deuterium-hydrogen back-exchange , where the incorporated deuterium atoms are replaced by protons from the environment, particularly from protic solvents or atmospheric moisture. nih.govnih.govrsc.org Therefore, purification methods should be chosen to minimize this risk.
Common purification techniques include:
Chromatography: High-Performance Liquid Chromatography (HPLC) and flash chromatography are widely used for the purification of organic compounds. For deuterated products, using aprotic solvents as the mobile phase is crucial to prevent back-exchange. Reversed-phase HPLC can be effective, but conditions must be carefully optimized.
Distillation: If the compound is volatile and thermally stable, distillation under reduced pressure can be an effective purification method. This technique separates compounds based on differences in boiling points.
Crystallization: Recrystallization from a suitable aprotic solvent system can yield highly pure crystalline material. This method is particularly effective for removing impurities with different solubility profiles.
The effectiveness of these purification techniques in achieving high chemical and isotopic purity for a deuterated pyridinamine is summarized in the interactive table below.
Interactive Data Table: Efficacy of Purification Techniques for this compound
| Purification Method | Solvent System | Chemical Purity (%) | Isotopic Purity (%) | Notes |
| Flash Chromatography | Hexane/Ethyl Acetate | >98 | >98 | Effective for removing non-polar impurities. |
| Preparative HPLC | Acetonitrile (B52724)/Water (0.1% TFA) | >99 | 95-97 | Risk of back-exchange due to protic solvent. |
| Preparative HPLC | Acetonitrile/D₂O (0.1% TFA-d) | >99 | >98 | Minimizes back-exchange but is more costly. |
| Crystallization | Toluene | >99 | >99 | Excellent for obtaining high purity solid material. |
This table presents hypothetical data for illustrative purposes.
Ultimately, a combination of these techniques may be necessary to achieve the desired level of purity for this compound, ensuring its suitability for use in sensitive applications such as pharmaceutical research and development. The final product's purity and isotopic enrichment must be rigorously confirmed by analytical methods like NMR and MS. rsc.org
Advanced Spectroscopic Elucidation and Structural Analysis of 2,5 Dimethyl 3 Pyridinamine D2
Deuterium (B1214612) Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Localizationnih.govumich.eduumich.edu
Deuterium NMR (²H NMR) spectroscopy is a powerful and direct method for observing the location of deuterium atoms within a molecule. nih.gov Unlike the spin I=1/2 nucleus of protium (B1232500) (¹H), the deuterium nucleus has a spin of I=1, which makes it a quadrupolar nucleus. This property results in different relaxation mechanisms and typically broader resonance signals compared to ¹H NMR. msu.edu Nevertheless, ²H NMR provides unambiguous evidence of deuteration at specific sites.
High-Resolution ²H NMR Studies
High-resolution ²H NMR spectroscopy directly detects the deuterium nuclei, and the resulting chemical shifts are virtually identical to the ¹H chemical shifts of the protons they replace. For 2,5-Dimethyl-3-pyridinamine-d2, the deuterium atoms are located on the amine group (-ND₂). A high-resolution ²H NMR spectrum would be expected to show a single resonance signal corresponding to the deuterium atoms on the nitrogen. The chemical shift of this signal would confirm the position of the isotopic label. Due to the quadrupolar nature of deuterium and its coupling to the nitrogen atom, the signal may appear broad. msu.edu
Interactive Table 1: Expected ²H NMR Data for this compound
| Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| 3-ND₂ | ~3.5 - 4.5 | Broad singlet | The deuterium signal appears at a chemical shift analogous to the corresponding -NH₂ protons. The signal is often broad due to quadrupolar relaxation. |
Note: The exact chemical shift can be influenced by solvent, concentration, and temperature.
Correlated Spectroscopy (COSY, HSQC, HMBC) for Deuterium Assignment
While ²H NMR directly observes the deuterium, a suite of ¹H- and ¹³C-based 2D NMR experiments can be used to confirm the location of the deuterium label by its absence of correlation. youtube.comuvic.cagithub.io By comparing the spectra of 2,5-Dimethyl-3-pyridinamine with its d2 analog, the position of deuteration can be unequivocally assigned.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com In the spectrum of this compound, any correlations involving the amine protons would be absent.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbon atom they are attached to (¹J C-H coupling). github.io Since the deuterium in this compound is attached to a nitrogen atom, the HSQC spectrum would primarily be used to confirm the assignments of the rest of the molecule. The key information comes from the absence of the N-H protons in the ¹H dimension.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²J C-H and ³J C-H). ustc.edu.cn In the non-deuterated compound, the amine protons would show correlations to the C3 and C4 carbons of the pyridine (B92270) ring. The absence of these specific cross-peaks in the HMBC spectrum of the d2-labeled compound provides definitive proof of deuteration at the amine position.
Interactive Table 2: Comparison of Expected 2D NMR Correlations for Deuterated and Non-Deuterated 2,5-Dimethyl-3-pyridinamine
| Experiment | Correlation in 2,5-Dimethyl-3-pyridinamine (Non-deuterated) | Expected Observation in this compound |
| COSY | H4 ↔ H6 | No change in aromatic region correlations. |
| NH₂ ↔ H4 | Correlation absent , confirming no proton on the amine group. | |
| HMBC | NH₂ → C3 | Correlation absent . |
| NH₂ → C4 | Correlation absent . | |
| H4 → C2, C3, C5, C6 | Correlations present. | |
| CH₃ (at C2) → C2, C3 | Correlations present. | |
| CH₃ (at C5) → C4, C5, C6 | Correlations present. |
Mass Spectrometry Techniques for Isotopic Purity and Fragmentation Analysisnih.gov
Mass spectrometry is an indispensable tool for the analysis of isotopically labeled compounds, providing information on molecular weight confirmation, fragmentation pathways, and isotopic enrichment. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. nih.gov For this compound, HRMS is used to confirm the successful incorporation of two deuterium atoms. The measured accurate mass of the molecular ion will correspond to the calculated exact mass of the deuterated formula (C₇H₈D₂N₂), which is distinctly different from the non-deuterated analog (C₇H₁₀N₂). researchgate.net
Interactive Table 3: Calculated Exact Masses for Deuterated and Non-Deuterated Analogs
| Compound | Molecular Formula | Calculated Exact Mass (Monoisotopic) |
| 2,5-Dimethyl-3-pyridinamine | C₇H₁₀N₂ | 122.08440 |
| This compound | C₇H₈D₂N₂ | 124.10318 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidationlabmanager.com
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. encyclopedia.pubbiocompare.com By comparing the MS/MS fragmentation patterns of 2,5-Dimethyl-3-pyridinamine and its d2 analog, the location of the deuterium label can be confirmed. researchgate.net Fragments that retain the deuterated amine group will have an m/z value that is two units higher than the corresponding fragments from the non-deuterated compound. Conversely, fragments that are formed by the loss of the amine group will appear at the same m/z in both spectra.
For instance, a common fragmentation pathway for pyridines is the loss of HCN or a methyl radical. The fragmentation of the molecular ion of this compound would be expected to show losses that reflect the presence of the two deuterium atoms on the amine group.
Interactive Table 4: Postulated Key MS/MS Fragments for this compound and its Non-Deuterated Analog
| Postulated Fragment | Formula of Fragment (Non-deuterated) | Expected m/z (Non-deuterated) | Formula of Fragment (d2-labeled) | Expected m/z (d2-labeled) |
| [M]+ | [C₇H₁₀N₂]+ | 122 | [C₇H₈D₂N₂]+ | 124 |
| [M - CH₃]+ | [C₆H₇N₂]+ | 107 | [C₆H₅D₂N₂]+ | 109 |
| [M - NH₂]+ | [C₇H₈N]+ | 106 | N/A | N/A |
| [M - ND₂]+ | N/A | N/A | [C₇H₈N]+ | 106 |
Isotope Ratio Mass Spectrometry (IRMS) for Quantitative Isotopic Abundance
Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used to measure the relative abundance of isotopes in a sample. In the context of this compound, IRMS can be employed to determine the isotopic purity or the degree of deuterium enrichment with high precision. dshs-koeln.de This is critical for applications where the exact isotopic composition must be known. The analysis provides a quantitative measure of the abundance of the d2 species relative to the non-deuterated (d0) and partially deuterated (d1) isotopologues.
Interactive Table 5: Hypothetical Isotopic Abundance Data from IRMS Analysis
| Isotopologue | Compound | Relative Abundance (%) |
| d0 | 2,5-Dimethyl-3-pyridinamine | 0.8 |
| d1 | 2,5-Dimethyl-3-pyridinamine-d1 | 2.1 |
| d2 | This compound | 97.1 |
This data represents a hypothetical sample with high isotopic enrichment.
Vibrational Spectroscopy (IR, Raman) and Deuterium Isotope Effects
The study of molecular vibrations through infrared (IR) and Raman spectroscopy offers profound insights into the structural and bonding characteristics of a molecule. In the case of isotopically labeled compounds such as this compound, these techniques become particularly powerful for elucidating subtle structural changes and understanding the dynamics of specific bonds. The substitution of a protium (¹H) atom with a deuterium (²H or D) atom, while having a minimal impact on the electronic structure, significantly alters the vibrational frequencies due to the mass difference. This phenomenon, known as the deuterium isotope effect, provides a unique lens through which to examine the vibrational landscape of the molecule.
Analysis of C-D Stretching and Bending Modes
The most direct spectroscopic consequence of deuteration in this compound is the appearance of characteristic carbon-deuterium (C-D) vibrational modes. These modes are typically observed at lower frequencies compared to their corresponding carbon-hydrogen (C-H) counterparts, a direct result of the increased reduced mass of the C-D bond.
C-D Stretching Vibrations: The C-D stretching vibrations are generally found in the 2100-2300 cm⁻¹ region of the infrared and Raman spectra. researchgate.net In contrast, the analogous C-H stretching modes appear in the 3000-3100 cm⁻¹ range for aromatic compounds. mdpi.com For this compound, where the deuterium is attached to the amine group, we would expect to observe N-D stretching modes. However, the prompt specifies C-D modes, implying deuteration on the ring or methyl groups. Assuming deuteration at a specific position on the pyridine ring, the C-D stretching frequency would provide a clear marker for that site. For instance, theoretical calculations on deuterated acetylene (B1199291) have shown distinct symmetric and asymmetric C-D stretching modes around 2208 cm⁻¹ and 2250 cm⁻¹. researchgate.net While the molecular environment in this compound is different, the principle of a significant frequency drop upon deuteration holds.
C-D Bending Vibrations: The C-D bending vibrations (in-plane and out-of-plane) are also shifted to lower frequencies upon deuteration. These modes are often more complex and can couple with other molecular vibrations. The analysis of C-D bending modes can be particularly useful in determining the conformation of the molecule. nih.gov For example, in studies of deuterated polyethylene, the C-D stretching modes were preferred for conformational analysis due to the lower intensity and potential for crystal field splitting in the CD₂ bending modes. nih.gov In the context of this compound, the positions of the C-D bending bands would be sensitive to the steric and electronic environment created by the methyl and amino groups.
Below is a hypothetical data table illustrating the expected vibrational frequencies for the C-D modes in this compound, based on typical values for deuterated aromatic and amine compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Corresponding C-H Mode Frequency (cm⁻¹) |
| C-D Symmetric Stretch | 2100 - 2150 | ~2900 - 3000 |
| C-D Asymmetric Stretch | 2200 - 2260 | ~3010 - 3080 mdpi.com |
| C-D In-plane Bend | 900 - 1000 | ~1200 - 1300 |
| C-D Out-of-plane Bend | 650 - 750 | ~800 - 900 |
| Note: These are predicted values based on general spectroscopic principles and data from similar deuterated compounds. |
Impact of Deuteration on Molecular Vibrations and Conformations
Shifts in Skeletal Vibrations: Deuteration can lead to shifts in the vibrational frequencies of the pyridine ring and the C-N bond. These shifts occur because the vibrational modes are often not localized to a single bond but involve the collective motion of several atoms. Changing the mass of one atom can, therefore, alter the frequencies of these coupled vibrations. For instance, studies on deuterated pyridine isotopomers have shown that a complete vibrational assignment requires consideration of these isotopic shifts. researchgate.netresearchgate.net The identification of ring C-N stretching vibrations can be challenging due to coupling with other modes, and deuteration can help in their assignment. researchgate.net
Conformational Effects: The lower zero-point energy of a C-D bond compared to a C-H bond can lead to subtle changes in molecular geometry and conformational equilibria. While the effect on bond lengths is generally small, the cumulative effect of deuteration, especially in flexible molecules, can be more significant. In this compound, the orientation of the amino group and the methyl groups could be influenced by the presence of deuterium. This is analogous to how deuterium substitution has been shown to affect the basicity and stereochemistry of amines, which is attributed to changes in zero-point energy and delocalization of the lone pair of electrons. nih.gov
The table below summarizes the potential impacts of deuteration on the molecular vibrations and conformation of this compound.
| Effect of Deuteration | Description | Spectroscopic Manifestation |
| Frequency Shifts | Vibrational modes involving the deuterated position will show a significant decrease in frequency. | Appearance of C-D modes at lower wavenumbers; shifts in coupled skeletal vibrations. |
| Vibrational Coupling | The extent of coupling between the C-D modes and other vibrations will differ from that of C-H modes. | Changes in the intensity and shape of various bands in the IR and Raman spectra. |
| Zero-Point Energy (ZPE) Change | The ZPE of the C-D bond is lower than that of the C-H bond. | Can lead to subtle changes in bond lengths and angles, potentially favoring certain conformations. |
| Conformational Isomerism | The energy difference between rotational isomers (conformers) may be altered. | Changes in the relative intensities of bands corresponding to different conformers, especially at low temperatures. |
Mechanistic Investigations Utilizing 2,5 Dimethyl 3 Pyridinamine D2 As a Tracer
Photochemical and Photophysical Studies of Deuterated Pyridinamines
Luminescence and Fluorescence Quenching Studies
The use of isotopically labeled compounds, such as 2,5-Dimethyl-3-pyridinamine-d2, serves as a powerful technique to trace the pathways of chemical reactions and interactions. wikipedia.org In the realm of photochemistry, luminescence and fluorescence quenching studies are pivotal for elucidating the dynamics of excited state deactivation. Quenching refers to any process that decreases the fluorescence or luminescence intensity of a substance. etsu.edu This can occur through various mechanisms, including energy transfer or electron transfer, when the excited molecule (fluorophore or luminophore) interacts with another molecule, known as a quencher.
For instance, if this compound were part of a luminescent complex, its interaction with a known quencher would be monitored. The quenching rate constants would be determined using the Stern-Volmer equation, which relates the change in luminescence intensity to the concentration of the quencher. etsu.eduirost.ir A hypothetical study could compare the quenching of a luminescent ruthenium complex, such as [Ru(bipy)3]2+, by both the deuterated and non-deuterated 2,5-Dimethyl-3-pyridinamine. etsu.edu The resulting data, as shown in the hypothetical table below, could reveal subtle mechanistic details.
Hypothetical Quenching Data
| Quencher | Stern-Volmer Constant (Ksv, M⁻¹) | Bimolecular Quenching Rate Constant (kq, M⁻¹s⁻¹) |
| 2,5-Dimethyl-3-pyridinamine | Value | Value |
| This compound | Value | Value |
This table is illustrative and not based on experimental data for the specified compound.
The differences in the quenching constants between the deuterated and non-deuterated forms could provide insights into the role of specific C-H (or C-D) bonds in the quenching mechanism, particularly if vibrational coupling or hydrogen atom transfer were involved in the deactivation process.
Photoinduced Electron Transfer Mechanisms
Photoinduced electron transfer (PET) is a fundamental process in which an electronically excited molecule transfers an electron to or from another molecule, generating a radical cation and a radical anion. mdpi.com This process is central to a wide range of chemical and biological phenomena, from photosynthesis to photoredox catalysis. Isotopic labeling is a crucial tool for investigating the mechanisms of these reactions. wikipedia.org
The application of this compound as a tracer in PET studies would allow for the precise tracking of the fate of the molecule and its constituent atoms throughout the reaction sequence. For example, in a system where the pyridinamine acts as an electron donor, its deuterated nature would allow for the unambiguous identification of its radical cation intermediate and subsequent products using mass spectrometry.
A hypothetical PET study might involve the excitation of a photosensitizer in the presence of this compound. Upon excitation, the photosensitizer could accept an electron from the pyridinamine, leading to the formation of the pyridinamine radical cation. The deuterium (B1214612) labels would be instrumental in distinguishing between different reaction pathways, such as C-H bond cleavage or intermolecular reactions.
Hypothetical PET Reaction Parameters
| Parameter | Value |
| Electron Transfer Rate Constant (ket) | Value |
| Quantum Yield of Charge Separation (Φcs) | Value |
| Lifetime of Charge-Separated State (τcs) | Value |
This table is illustrative and not based on experimental data for the specified compound.
Detailed mechanistic studies often employ time-resolved spectroscopic techniques to observe the transient species involved in PET. nih.gov By comparing the kinetic data obtained with this compound to its non-deuterated counterpart, researchers could quantify kinetic isotope effects on the rates of electron transfer, back electron transfer, and subsequent chemical transformations. This information is vital for understanding the factors that control the efficiency and directionality of photoinduced charge separation. nih.gov
Metabolic Fate and Biotransformation Research in Vitro and Pre Clinical Animal Models
In Vitro Metabolic Stability and Metabolite Identification
In vitro systems, particularly hepatic microsomes, are crucial for predicting the metabolic stability of new chemical entities. mercell.comcreative-bioarray.com These systems contain a high concentration of cytochrome P450 (CYP) enzymes, which are primary drivers of Phase I metabolism. semanticscholar.org
Hepatic Microsomal Stability Studies
The stability of a compound in hepatic microsomes is a key indicator of its likely in vivo clearance. nih.govxenotech.com For aminopyridines, metabolic pathways often involve oxidation. For instance, the metabolism of 4-aminopyridine (B3432731) (dalfampridine) is characterized by hydroxylation to form 3-hydroxy-4-aminopyridine. tandfonline.comnih.gov Similarly, for 2,5-Dimethyl-3-pyridinamine, oxidation of the methyl groups or the pyridine (B92270) ring would be expected.
The introduction of deuterium (B1214612) at a site of metabolic attack can significantly slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect (KIE). semanticscholar.orginformaticsjournals.co.in The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for enzymes to break. nih.govnih.gov If the "-d2" in 2,5-Dimethyl-3-pyridinamine-d2 refers to deuterium atoms on one of the methyl groups, a primary site for oxidation, a notable increase in metabolic stability in hepatic microsomes would be anticipated compared to its non-deuterated counterpart. Studies on other deuterated compounds have demonstrated prolonged half-lives and decreased microsomal clearance. nih.govnih.gov
Table 1: Hypothetical Comparative Metabolic Stability in Human Liver Microsomes
| Compound | Predicted Half-life (t½) | Predicted Intrinsic Clearance (CLint) |
| 2,5-Dimethyl-3-pyridinamine | Shorter | Higher |
| This compound | Longer | Lower |
This table is illustrative and based on the general principles of the kinetic isotope effect. Actual values would require experimental determination.
Characterization of Phase I and Phase II Metabolites Using Deuterated Analogues
Deuterated analogues are invaluable tools for metabolite identification. acs.orgacs.org The unique mass signature of a deuterated compound allows for the clear distinction between parent drug and metabolites in complex biological matrices when analyzed by mass spectrometry. acs.org
Phase I Metabolism: For 2,5-Dimethyl-3-pyridinamine, Phase I metabolism, primarily mediated by CYP enzymes, would likely involve oxidation. Potential metabolic pathways include:
Hydroxylation of the methyl groups: This would lead to the formation of hydroxymethyl derivatives.
Oxidation of the pyridine ring: This could result in the formation of N-oxides or hydroxylated pyridines.
Oxidative deamination: While less common for aminopyridines, this pathway cannot be entirely ruled out.
By using this compound, researchers can pinpoint which metabolites retain the deuterium label, thus elucidating the primary sites of metabolism. If deuteration is on a methyl group and that group is oxidized, the resulting alcohol metabolite would still contain the deuterium.
Phase II Metabolism: Following Phase I oxidation, the newly introduced functional groups (e.g., hydroxyl groups) can undergo Phase II conjugation reactions. abdn.ac.uk These reactions increase water solubility and facilitate excretion. Common Phase II pathways for hydroxylated aminopyridines include:
Sulfation: Formation of a sulfate (B86663) conjugate. tandfonline.com
Glucuronidation: Conjugation with glucuronic acid.
The use of the deuterated tracer would help in tracking these conjugated metabolites.
In Vivo Metabolic Profiling in Animal Models
In vivo studies in animal models are essential to understand the complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME). nih.gov
Absorption, Distribution, Excretion Studies Using Deuterated Tracers
Deuterated compounds are frequently used as tracers in in vivo ADME studies. acs.org The ability to distinguish the deuterated drug from endogenous compounds allows for precise quantification in various tissues and biological fluids. nih.gov Following administration of this compound to an animal model (e.g., rat or mouse), its absorption from the gastrointestinal tract, distribution into various organs, and excretion in urine and feces could be meticulously tracked. researchgate.net Studies on similar compounds like 4-aminopyridine have shown rapid absorption and excretion, primarily via the urinary route. tandfonline.com
Identification of Major Metabolic Pathways and Sites of Deuterium Retention
By analyzing plasma, urine, and feces using techniques like liquid chromatography-mass spectrometry (LC-MS), the metabolic fate of this compound can be determined. nih.gov The presence of the deuterium label in recovered metabolites confirms their origin from the administered drug.
If deuteration is on a metabolically stable position, the majority of the excreted drug and its metabolites will retain the label. Conversely, if the deuterated position is labile, a loss of the deuterium signal may be observed. nih.gov The location of the deuterium retention provides direct evidence of the metabolic pathways that are less active. For instance, if the deuterium is on the 5-methyl group and the major metabolites are formed by oxidation of the 2-methyl group, the deuterium label would be retained in these metabolites.
Role of Deuteration in Modulating Metabolic Clearance
The primary role of deuteration in drug design is to modulate metabolic clearance by leveraging the kinetic isotope effect. semanticscholar.orginformaticsjournals.co.in By strategically replacing hydrogen with deuterium at a "metabolic hotspot," the rate of enzymatic cleavage at that site can be reduced.
This reduction in the rate of metabolism can lead to:
Increased half-life: The drug remains in the system for a longer period. google.com
Increased drug exposure (AUC): The total amount of drug the body is exposed to over time is higher.
Metabolic switching: If one metabolic pathway is slowed, the metabolism may shift to alternative, previously minor, pathways. semanticscholar.orgosti.gov
For this compound, deuteration at a site of significant oxidative metabolism could substantially decrease its clearance and increase its systemic exposure compared to the non-deuterated form. This has been a successful strategy for several approved drugs and clinical candidates. nih.gov
Kinetic Isotope Effects on Cytochrome P450-Mediated Metabolism
The introduction of deuterium at a site of metabolism on a molecule can significantly alter the rate of its biotransformation. This phenomenon is known as the deuterium kinetic isotope effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond, meaning more energy is required to break the C-D bond. nih.gov When the cleavage of this bond is the rate-limiting step in a reaction catalyzed by cytochrome P450 enzymes, the rate of metabolism can be slowed considerably. nih.govnih.gov
Cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of most drugs. nih.gov A significant portion of these metabolic reactions involves the breaking of a C-H bond. nih.gov The presence of a deuterium KIE is strong evidence that C-H bond abstraction is a rate-limiting or partially rate-limiting step in the metabolic pathway. nih.gov For a compound like 2,5-Dimethyl-3-pyridinamine, the primary sites for oxidative metabolism by CYP450 enzymes would likely be the two methyl groups. The deuteration in this compound would be strategically placed at one of these potential metabolic "soft spots."
Research on other deuterated compounds has demonstrated the practical application of this effect. For instance, strategic deuteration of methyl groups in various drug candidates has been shown to improve metabolic stability. nih.gov The magnitude of the KIE can vary depending on the specific CYP450 isoform and the reaction mechanism. plos.org While some reactions exhibit large KIEs, others, such as certain amine N-dealkylations, may show lower KIEs (≤ 2). nih.gov
To illustrate the principle of the kinetic isotope effect, the following table presents data for a different deuterated compound, demonstrating how deuterium substitution can impact metabolic clearance.
| Compound | Enzymatic System | Intrinsic Clearance (μL/min/mg) | Kinetic Isotope Effect (KIE) on CLint |
| Compound A (non-deuterated) | Human Liver Microsomes | 100 | 1.0 |
| Compound A-d3 (deuterated) | Human Liver Microsomes | 25 | 4.0 |
| Compound A (non-deuterated) | Recombinant CYP3A4 | 80 | 1.0 |
| Compound A-d3 (deuterated) | Recombinant CYP3A4 | 15 | 5.3 |
| Compound A (non-deuterated) | Recombinant CYP2C19 | 20 | 1.0 |
| Compound A-d3 (deuterated) | Recombinant CYP2C19 | 10 | 2.0 |
| This table is illustrative and based on general principles and data from analogous compounds to demonstrate the kinetic isotope effect. plos.org Actual values for this compound would require specific experimental determination. |
Advanced Analytical Methodologies and Research Applications
Development of Quantitative Analytical Methods Using 2,5-Dimethyl-3-pyridinamine-d2 as an Internal Standard
The primary application of this compound is as an internal standard (IS) in the development of robust quantitative analytical methods. An ideal internal standard co-elutes with the analyte and exhibits similar ionization behavior, which allows it to compensate for variations during sample preparation, injection, and ionization. chromatographyonline.com The use of a stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard in quantitative mass spectrometry because it closely mimics the analyte of interest, 2,5-Dimethyl-3-pyridinamine, throughout the analytical process. chromatographyonline.com
LC-MS/MS Method Development and Validation for Research Samples
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of small molecules in complex matrices. frontiersin.org The development of an LC-MS/MS method for the quantification of 2,5-Dimethyl-3-pyridinamine would involve using this compound as the internal standard.
Method development begins with the optimization of both chromatographic and mass spectrometric conditions. Chromatographic separation is typically achieved using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). unmc.edunih.gov A gradient elution is often employed to ensure adequate separation of the analyte from other matrix components. nih.gov
Mass spectrometric detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. unmc.eduvetdergikafkas.org This involves selecting a specific precursor ion for the analyte and its internal standard and monitoring a specific product ion for each after collision-induced dissociation. This highly selective detection minimizes interferences from other compounds in the sample.
Once the method is developed, it must be validated to ensure its reliability for research samples. annlabmed.org Validation parameters typically include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, recovery, and matrix effect. frontiersin.orgresearchgate.net
Table 1: Representative LC-MS/MS Method Parameters
| Parameter | Typical Setting |
|---|---|
| LC Column | C18, 2.1 x 50 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
This table represents typical parameters and would be specifically optimized for the analysis of 2,5-Dimethyl-3-pyridinamine with its deuterated internal standard.
Compensation for Matrix Effects and Ion Suppression
Biological samples such as plasma, urine, and tissue homogenates are complex matrices containing numerous endogenous compounds like salts, lipids, and proteins. nih.gov These components can interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a phenomenon known as the matrix effect. chromatographyonline.com The matrix effect can either suppress or enhance the analyte signal, leading to inaccurate quantification. nih.gov
The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. chromatographyonline.comlongdom.org Because the internal standard is structurally and chemically almost identical to the analyte, it experiences the same degree of ion suppression or enhancement. chromatographyonline.com By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by the matrix effect is normalized, resulting in more accurate and reproducible measurements. longdom.org
The extent of the matrix effect is typically assessed during method validation by comparing the response of the analyte in a pure solution to its response when spiked into an extracted blank matrix sample. nih.gov
Assessment of Analytical Accuracy and Precision
The accuracy and precision of an analytical method are crucial for its reliability. researchgate.net Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. mdpi.com
In methods using this compound as an internal standard, accuracy and precision are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range. researchgate.net These QC samples are prepared in the same biological matrix as the unknown samples. The measured concentrations of the QC samples are then compared to their nominal values.
Regulatory guidelines often suggest that the mean concentration of the QC samples should be within ±15% of the nominal value for accuracy, and the coefficient of variation (CV) for the replicate measurements should not exceed 15% for precision. unmc.edu
Table 2: Example of Accuracy and Precision Data for QC Samples
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL, n=5) | Accuracy (%) | Precision (CV, %) |
|---|---|---|---|---|
| Low | 5.0 | 4.8 | 96.0 | 6.5 |
| Medium | 50.0 | 51.2 | 102.4 | 4.2 |
This table is a representative example and does not reflect actual experimental data for this compound.
Tracer Applications in Complex Biological Matrices (Non-Clinical)
Beyond its use as an internal standard, stable isotope-labeled compounds like this compound have potential applications as tracers in non-clinical research to study the metabolic fate of the parent compound. biosynth.com By introducing the labeled compound into a biological system, researchers can track its absorption, distribution, metabolism, and excretion (ADME).
Quantitative Proteomics and Metabolomics Research
In the fields of proteomics and metabolomics, stable isotope labeling is a cornerstone for quantitative analysis. researchgate.netnih.gov Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and dimethyl labeling are used to compare protein and metabolite levels between different samples. mtoz-biolabs.com
While this compound itself is not directly incorporated into proteins, its use as a tracer can be applied in metabolomics studies. If 2,5-Dimethyl-3-pyridinamine is a metabolite of a drug or an environmental compound, administering the deuterated version allows for the differentiation of the administered compound and its metabolites from endogenous levels. This enables precise quantification of metabolic pathways and turnover rates.
Isotope Dilution Mass Spectrometry in Research Settings
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving the highest level of accuracy and metrological traceability in quantitative measurements. researchgate.netepa.gov The fundamental principle of IDMS involves adding a known amount of an isotopically enriched standard (like this compound) to a sample containing the native analyte (2,5-Dimethyl-3-pyridinamine). epa.gov
After the labeled standard has equilibrated with the sample, the mixture is processed, and the ratio of the native analyte to the labeled standard is measured by mass spectrometry. Since the amount of the added labeled standard is known, the exact amount of the native analyte in the original sample can be calculated from the measured isotope ratio. This method is highly accurate because it is not dependent on sample recovery, as both the analyte and the internal standard are affected equally by any sample losses during preparation. epa.gov IDMS is widely used in reference material certification and high-accuracy quantitative studies in various research fields.
Chromatographic Behavior of Deuterated Analogues
The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), in a molecule like 2,5-Dimethyl-3-pyridinamine to create this compound introduces subtle yet significant changes in its physicochemical properties. These differences give rise to the "chromatographic isotope effect," where isotopologues (molecules that differ only in their isotopic composition) exhibit different behaviors during chromatographic analysis. nih.gov This phenomenon is particularly relevant in liquid chromatography (LC) and gas chromatography (GC).
In reversed-phase liquid chromatography (RPLC), the most common mode of LC, retention is primarily driven by hydrophobic interactions between the analyte and the nonpolar stationary phase. The substitution of hydrogen with deuterium can lead to slight alterations in molecular size, polarity, and the strength of intermolecular forces, such as van der Waals interactions. tandfonline.com Generally, C-D (carbon-deuterium) bonds are slightly shorter and less polarizable than C-H (carbon-protium) bonds. This can result in weaker interactions with the nonpolar stationary phase.
Retention Time Differences Between Deuterated and Non-Deuterated Compounds
A consistent observation in chromatography is that deuterated compounds often have different retention times (tʀ) compared to their non-deuterated (protiated) analogues. nih.gov In the vast majority of reversed-phase liquid chromatography applications, the deuterated version of a compound elutes slightly earlier than its non-deuterated counterpart. researchgate.netnih.gov This earlier elution suggests that the deuterated molecule has a reduced affinity for the stationary phase, which is consistent with the idea that deuterium substitution can decrease a molecule's lipophilicity, leading to less retention. nih.gov
The magnitude of this retention time shift is influenced by several factors:
Number of Deuterium Atoms: The difference in retention time generally increases with the number of deuterium atoms incorporated into the molecule. nih.govoup.comnih.gov A compound with eight deuterium substitutions (D8) will typically show a greater separation from its non-deuterated form than a compound with only two or three (D2 or D3). oup.com
Chromatographic Conditions: Parameters such as the choice of stationary phase, mobile phase composition (including the use of D₂O instead of H₂O), temperature, and gradient slope can all influence the degree of separation between isotopologues. nih.govnih.govnih.gov
Molecular Structure: The position of the deuterium label within the molecule can also play a role in the extent of the isotope effect.
While specific experimental data for this compound is not extensively published, the general principles of chromatography allow for a predictive understanding of its behavior. The introduction of two deuterium atoms would be expected to cause a measurable, albeit small, decrease in its retention time on a reversed-phase column compared to the unlabeled 2,5-Dimethyl-3-pyridinamine.
Table 1: Illustrative Example of Retention Time (tʀ) Differences in Reversed-Phase HPLC
The following table provides a hypothetical comparison of retention times for 2,5-Dimethyl-3-pyridinamine and its deuterated analogue based on general chromatographic principles. Actual retention times would be dependent on specific analytical conditions.
| Compound Name | Molecular Formula | Number of Deuterium Atoms | Hypothetical Retention Time (minutes) | Expected Elution Order |
| 2,5-Dimethyl-3-pyridinamine | C₇H₁₀N₂ | 0 | 8.50 | 2nd |
| This compound | C₇H₈D₂N₂ | 2 | 8.45 | 1st |
Implications for Chromatographic Separations in Research Analysis
The partial or complete chromatographic separation of deuterated and non-deuterated compounds has significant implications for research, particularly in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov Deuterated analogues are frequently used as internal standards in these assays because they are chemically identical to the analyte and have a different mass, allowing for precise quantification.
However, if the deuterated standard separates from the non-deuterated analyte on the chromatography column, they will enter the mass spectrometer's ion source at different times. nih.gov This can lead to significant analytical errors, especially if a phenomenon known as "matrix effect" is present. oup.com The matrix effect, caused by co-eluting compounds from the sample matrix (e.g., plasma, urine), can suppress or enhance the ionization efficiency of an analyte. If the analyte and its deuterated internal standard elute at different times, they may experience different matrix effects, invalidating the assumption that any ionization variability will affect both equally and thus be cancelled out. oup.comnih.gov
This potential for inaccurate quantification necessitates careful method development. Analysts must evaluate the chromatographic behavior of the analyte and its deuterated standard to ensure they co-elute as closely as possible. nih.gov In some cases, using a stable isotope label other than deuterium, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), is preferred because these heavier isotopes cause a much smaller, often negligible, chromatographic isotope effect. nih.govchromforum.org
Conversely, the ability to separate isotopologues can sometimes be advantageous. For certain GC-MS applications, intentionally separating the deuterated standard from the analyte can help to resolve isobaric interferences, where the ion fragments of the standard could otherwise contribute to the signal of the analyte, or vice-versa. chromforum.org Ultimately, understanding and controlling the chromatographic behavior of deuterated analogues like this compound is crucial for ensuring the accuracy and reliability of analytical data in research settings.
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are a cornerstone of modern chemical research, providing detailed insights into the electronic structure and energetic properties of molecules. For 2,5-Dimethyl-3-pyridinamine-d2, these methods can predict its geometry, reactivity, and spectroscopic characteristics with a high degree of accuracy.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely applied to predict the optimized geometry and various reactivity descriptors of organic molecules. nih.govresearchgate.net For 2,5-Dimethyl-3-pyridinamine, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311+G(2d,p), would be employed to determine the most stable three-dimensional arrangement of its atoms. mdpi.comscispace.com
Beyond the molecular structure, DFT calculations can provide insights into the molecule's reactivity through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. mdpi.com For a substituted pyridine (B92270) like this, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, while the LUMO would be distributed over the pyridine ring.
The molecular electrostatic potential (MEP) surface is another valuable output of DFT calculations. It maps the electrostatic potential onto the electron density surface, visually indicating the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For 2,5-Dimethyl-3-pyridinamine, the MEP would likely show a negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring and the amino group, indicating their susceptibility to electrophilic attack, while the hydrogen atoms would exhibit a positive potential (blue regions).
Table 1: Predicted Molecular Properties from DFT Calculations for 2,5-Dimethyl-3-aminopyridine (Note: This table is illustrative and based on typical results for similar molecules, as specific data for 2,5-Dimethyl-3-pyridinamine is not readily available.)
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -5.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 5.0 eV | Relates to chemical stability and reactivity |
| Dipole Moment | ~ 2.0 D | Quantifies molecular polarity |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are also instrumental in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for 1H, 13C, and 15N nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. acs.orgmdpi.com While experimental data for 2,5-Dimethyl-3-pyridinamine is not available, studies on other substituted pyridines have shown that calculated chemical shifts generally correlate well with experimental values. acs.orgtandfonline.com The calculated shifts for the parent compound would serve as a baseline for understanding the spectra of its deuterated analogue. The primary difference in the 1H NMR spectrum for the -d2 isotopologue would be the disappearance of the N-H proton signal and the splitting of adjacent proton signals would be altered. The 13C and 15N NMR spectra would exhibit small shifts, known as isotope effects, upon deuteration. nih.gov
Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra is achieved by calculating the harmonic vibrational frequencies. nih.gov These calculations can help in the assignment of complex experimental spectra. For 2,5-Dimethyl-3-pyridinamine, the calculated vibrational frequencies would show characteristic bands for the pyridine ring modes, C-H stretching and bending vibrations of the methyl groups, and C-N stretching. The most significant change upon deuteration to this compound would be the shift of the N-H stretching and bending vibrations to lower frequencies due to the heavier mass of deuterium (B1214612). For example, N-H stretching vibrations typically appear in the 3300-3500 cm-1 region, whereas N-D stretches are expected around 2400-2600 cm-1. This predictable shift is a hallmark of isotopic substitution. researchgate.net
Table 2: Predicted Vibrational Frequency Shifts upon Deuteration (N-H to N-D) (Note: This table is illustrative and based on general principles of vibrational spectroscopy.)
| Vibrational Mode | Typical Frequency (N-H) (cm⁻¹) | Expected Frequency (N-D) (cm⁻¹) |
|---|---|---|
| Symmetric N-H Stretch | ~3350 | ~2480 |
| Asymmetric N-H Stretch | ~3450 | ~2560 |
| N-H Scissoring | ~1620 | ~1180 |
| N-H Wagging | ~780 | ~580 |
Molecular Dynamics Simulations and Conformational Analysis
Influence of Deuteration on Molecular Dynamics and Interactions
MD simulations of this compound in a solvent like water would reveal how the molecule moves and interacts with its environment over time. The simulations rely on a force field, a set of parameters that describe the potential energy of the system. While standard force fields can be used, more accurate simulations of deuterated species may incorporate quantum effects. acs.org
Deuteration of the amino group can influence the molecule's dynamics. The increased mass of deuterium can lead to slower vibrational and rotational motions of the amino group. This can, in turn, affect the conformational landscape and the rates of internal rotations.
Solvation Effects and Hydrogen Bonding Networks
MD simulations are particularly well-suited for studying solvation. acs.orgnih.gov They can characterize the hydrogen bonding network between the solute and solvent molecules. For 2,5-Dimethyl-3-pyridinamine in an aqueous solution, the nitrogen atom of the pyridine ring and the amino group can act as hydrogen bond acceptors, while the amino hydrogens (or deuteriums) can act as hydrogen bond donors. mdpi.comacs.orgacs.org
Simulations can quantify the number and lifetime of hydrogen bonds. The deuteration of the amino group is known to strengthen hydrogen bonds. acs.org Therefore, in MD simulations of this compound, the N-D···O hydrogen bonds with water molecules are expected to be slightly shorter and more stable than the corresponding N-H···O bonds of the non-deuterated compound. This can lead to subtle changes in the local solvation structure around the amino group. Computational studies on similar molecules like caffeine (B1668208) and pyridine in water have provided detailed characterizations of their spatial and orientational structure in solution. researchgate.net
Isotope Effect Calculations and Predictive Modeling
Isotope effects are the changes in physical or chemical properties that arise from isotopic substitution. Theoretical calculations are crucial for understanding and predicting these effects. nih.govresearchgate.netmdpi.com
The primary consequence of substituting hydrogen with deuterium is the change in mass, which affects the vibrational frequencies of the molecule. The zero-point energy (ZPE) of a bond involving deuterium is lower than that of the corresponding bond with hydrogen. This difference in ZPE is the origin of many isotope effects. wikipedia.org
For this compound, theoretical models can be used to predict various isotope effects:
Kinetic Isotope Effects (KIEs): If the amino group is involved in the rate-determining step of a chemical reaction, replacing the hydrogens with deuterium will likely alter the reaction rate. A primary KIE is observed when the bond to the isotope is broken or formed in the rate-limiting step. wikipedia.org Theoretical calculations can model the transition state of a reaction and compute the vibrational frequencies of both the light and heavy isotopologues to predict the KIE.
Equilibrium Isotope Effects (EIEs): These effects relate to shifts in chemical equilibria upon isotopic substitution. For example, the acidity of the amino group would be slightly different upon deuteration due to the ZPE differences.
Isotope Effects on NMR Spectra: As mentioned earlier, deuteration causes small but measurable changes in NMR chemical shifts. nih.govresearchgate.net One-bond isotope effects (¹ΔX(D)) and two-bond isotope effects (²ΔX(D)) can be calculated theoretically. These calculations have shown that the magnitude of the isotope effect can be correlated with factors like hydrogen bond strength. mdpi.comnih.gov For this compound, a two-bond isotope effect would be expected on the 13C nucleus attached to the amino group.
Computational Prediction of Kinetic Isotope Effects
The Kinetic Isotope Effect (KIE) is the ratio of the reaction rate of the light isotopologue (kH) to that of the heavy isotopologue (kD), (KIE = kH/kD). It is a sensitive probe of the changes in bonding and structure between the reactant ground state and the transition state of a reaction. The accurate prediction of KIEs using computational methods, such as Density Functional Theory (DFT), has become a routine and reliable practice in physical organic chemistry. wikipedia.org
The theoretical prediction of KIEs relies on calculating the vibrational frequencies of the reactants and the transition state structure for both the deuterated and non-deuterated species. The primary cause of the KIE is the difference in zero-point vibrational energies (ZPVEs). A bond to deuterium (e.g., N-D) has a lower vibrational frequency and thus a lower ZPVE than the corresponding bond to protium (B1232500) (N-H). This difference in ZPVE between the ground state and the transition state for the two isotopologues dictates the magnitude and nature of the KIE.
For this compound, the focus is on a secondary kinetic isotope effect, as the N-D bonds are not typically broken in many common reactions involving the amino group, such as acylation. Let's consider a hypothetical N-acetylation reaction with acetyl chloride. In this reaction, the hybridization of the nitrogen atom changes as it proceeds from the reactant to the transition state.
Computational models, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are employed to:
Optimize the geometries of the reactants (2,5-Dimethyl-3-pyridinamine and its d2 isotopologue) and the transition state for the acetylation reaction.
Perform frequency calculations on these optimized structures to obtain the ZPVEs.
Calculate the KIE using the Bigeleisen equation, which simplifies at moderate temperatures to a function of the ZPVEs of the isotopologues in the ground state (GS) and transition state (TS).
The predicted KIE can be normal (kH/kD > 1), inverse (kH/kD < 1), or unity (kH/kD = 1). For a secondary KIE involving a change from sp2 to sp3 hybridization at the nitrogen center, an inverse effect (kH/kD < 1) is often predicted, as the out-of-plane bending vibrations become more constrained in the transition state. epfl.ch
Table 1: Hypothetical Calculated Vibrational Data and Predicted KIE for N-Acetylation Calculations are illustrative, based on a hypothetical reaction modeled with DFT.
| Species | State | Calculated ZPVE (kcal/mol) | ΔZPVE (TS - GS) (kcal/mol) | Predicted KIE (kH/kD) |
|---|---|---|---|---|
| 2,5-Dimethyl-3-pyridinamine (H-isotopologue) | Ground State (GS) | 115.45 | -0.25 | 0.92 |
| Transition State (TS) | 115.20 | |||
| This compound (D-isotopologue) | Ground State (GS) | 113.90 | -0.19 | |
| Transition State (TS) | 113.71 |
Modeling Deuterium-Induced Changes in Reaction Barriers
Deuterium substitution does not alter the electronic potential energy surface of a molecule. Therefore, the classical energy barrier (the difference in electronic energy between the transition state and reactants) is identical for both the deuterated and non-deuterated reactions. However, the effective reaction barrier, which accounts for the zero-point vibrational energy, is altered. This vibrationally-corrected barrier is what determines the reaction rate at a given temperature.
Theoretical models are used to map the potential energy surface along the reaction coordinate. By calculating the electronic energy and the ZPVE at each point, a vibrationally adiabatic potential energy profile can be constructed. The height of this profile at the transition state corresponds to the activation energy.
The difference in ZPVE between the H and D isotopologues in the ground state is typically larger than the difference in the transition state. princeton.edu For the N-acetylation example:
Transition State: As the N-C bond forms and the nitrogen atom rehybridizes, the vibrational modes associated with the amino group change. The difference in ZPVE between the H and D isotopologues at the transition state is usually different from that in the ground state.
This change in the ZPVE difference leads to a different effective barrier height for the deuterated species compared to the non-deuterated one. Computational models can quantify this change precisely.
Table 2: Hypothetical Modeled Energy Profile for N-Acetylation Reaction Energy values are illustrative and relative, based on a hypothetical reaction modeled with DFT.
| Species | Electronic Energy Barrier (ΔE) (kcal/mol) | ZPVE Correction (ΔZPVE) (kcal/mol) | Vibrationally Adiabated Barrier (ΔE + ΔZPVE) (kcal/mol) |
|---|---|---|---|
| H-isotopologue | 15.00 | -0.25 | 14.75 |
| D-isotopologue | 15.00 | -0.19 | 14.81 |
As illustrated in the hypothetical data, the vibrationally corrected energy barrier is slightly higher for the deuterated species, which corresponds to the predicted inverse KIE (kH/kD < 1). These computational investigations are crucial for validating proposed reaction mechanisms and for understanding the subtle energetic effects that isotopic substitution can induce.
Future Research Directions and Emerging Applications in Chemical Biology
Integration of Deuterated Pyridinamines in Advanced Chemical Biology Probes
The use of small molecules to investigate and manipulate biological processes is a cornerstone of chemical biology. nih.govgla.ac.uk Deuterated compounds, particularly those containing the pyridine (B92270) motif common in pharmaceuticals and bioactive molecules, are emerging as critical components in the design of next-generation chemical probes. d-nb.info These probes allow for the precise tracking and quantification of molecular events within the complex environment of living cells and organisms. nih.gov
Systems biology aims to understand the integrated and dynamic networks of biological systems. nih.govnih.gov A significant challenge in this field is the ability to follow the metabolic fate of specific molecules in real-time. Deuterium-labeled compounds are ideal tracer molecules for this purpose. osti.gov Due to the very low natural abundance of deuterium (B1214612) (approximately 0.015%), the introduction of a deuterated molecule provides a high-contrast signal against a near-zero background, enabling sensitive detection. nih.govmdpi.com
Deuterated pyridinamines like 2,5-Dimethyl-3-pyridinamine-d2 can serve as scaffolds or key intermediates for building more complex tracer molecules. These tracers can be designed to mimic endogenous metabolites, drugs, or signaling molecules, allowing researchers to follow their uptake, distribution, and transformation through metabolic pathways. Guided by insights from systems biology, synthetic biology approaches can then be used to engineer these pathways, directing the flow of metabolites for various applications. nih.gov The development of such tracers is crucial for creating detailed metabolic maps and understanding how these maps are rewired in disease states.
Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nih.gov Stable isotope labeling is fundamental to these studies, providing a means to track the flow of atoms through metabolic networks. creative-proteomics.commdpi.com While ¹³C and ¹⁵N are commonly used, deuterium offers unique advantages. The use of deuterated water (D₂O), for instance, allows for the measurement of the synthesis rates of a wide range of biomolecules, including proteins, lipids, and DNA. mdpi.com
Deuterated pyridinamines can be incorporated into metabolic probes to study the flux through specific pathways, particularly in drug metabolism research. By using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can track the incorporation of deuterium from the probe into various downstream metabolites. creative-proteomics.com This allows for the precise quantification of pathway activity and provides insights into how drugs or genetic perturbations affect cellular metabolism. nih.govmdpi.com This approach, often termed "fluxomics," generates detailed quantitative data essential for understanding dynamic biological processes. mdpi.com
Novel Synthetic Routes for Site-Specific Deuteration
The utility of deuterated compounds is directly dependent on the ability to synthesize them with high isotopic purity and precise control over the location of the deuterium atoms. The development of new synthetic methods for site-specific deuteration is therefore a critical area of research, particularly for complex heterocyclic scaffolds like pyridine, which are prevalent in pharmaceuticals. d-nb.inforsc.org
Historically, deuterium incorporation was often achieved through harsh methods that offered little regioselectivity. However, recent advances have expanded the toolkit available to synthetic chemists for performing selective deuteration. These methods include:
Transition Metal-Catalyzed H/D Exchange: Catalysts based on metals like iridium, rhodium, and ruthenium can facilitate the direct exchange of C-H bonds with deuterium from a solvent source like D₂O or an isotopic gas like D₂. d-nb.inforecercat.cat These methods can offer high selectivity for specific positions, such as those ortho to a directing group.
Base-Mediated Deuteration: Strong bases in deuterated solvents (e.g., KOtBu in DMSO-d₆) can be used to deprotonate and subsequently deuterate specific C-H bonds. rsc.org The selectivity can be tuned by installing temporary electron-withdrawing groups to increase the acidity of adjacent protons. rsc.org
Electrochemical Methods: Electrochemical synthesis offers a green and highly tunable approach for deuteration. Recent work has demonstrated the ability to achieve γ-selective deuteration of pyridines via an electrochemical H/D exchange, proceeding under gentle conditions without the need for pre-installed directing groups. acs.org
These evolving strategies are crucial for creating a diverse library of precisely deuterated building blocks for medicinal chemistry and chemical biology. d-nb.info
| Method | Typical Reagents/Conditions | Selectivity | Key Advantages |
|---|---|---|---|
| Transition-Metal Catalysis | [Ir(cod)Cl]₂, Ru-NHC complexes; D₂O or D₂ gas | Often ortho-selective to directing groups | High efficiency and potential for diverse substrate scope. |
| Base-Mediated H/D Exchange | KOtBu in DMSO-d₆ | Targets most acidic protons; can be tuned with EWGs | Operationally simple and avoids transition metals. rsc.org |
| Electrochemical H/D Exchange | Electrochemical cell, deuterated solvent (e.g., CD₃OD) | Can achieve high regioselectivity (e.g., γ-position) acs.org | Mild conditions, high functional group tolerance, avoids stoichiometric reagents. acs.org |
| Acid-Catalyzed H/D Exchange | DCl in D₂O | Ortho/para to activating groups (e.g., -NH₂) nih.gov | Cost-effective and operationally simple for activated rings like anilines. nih.gov |
A major challenge in synthetic chemistry is achieving selectivity in molecules that contain multiple reactive sites (chemoselectivity) and multiple similar positions (regioselectivity). For complex pyridine derivatives, this means selectively deuterating one specific C-H bond while leaving others, as well as other functional groups, untouched. soton.ac.ukacs.org
Strategies to achieve this high level of control often involve the temporary installation of directing or blocking groups. For example, a bulky group can sterically hinder certain positions, directing the deuteration reagent to less hindered sites. Alternatively, an electron-withdrawing group can be placed at one position to deactivate it towards certain reactions while activating others. rsc.org The development of chromium-arene complexes has also been shown to enable the regiodivergent deuteration of aromatic systems. researchgate.net These advanced synthetic strategies are essential for the late-stage modification of complex drug molecules, allowing for the introduction of deuterium into a final product without having to redesign the entire synthesis from scratch. soton.ac.uk
Advanced Spectroscopic and Imaging Techniques with Deuterated Markers
The primary reason for creating deuterated molecules is their utility in analytical techniques. The unique nuclear properties of deuterium make it an exceptional marker for both spectroscopy and imaging, providing information that is often inaccessible with standard proton-based methods. nih.govoup.com
Deuterium has a very low natural abundance and a nuclear spin of 1, which distinguishes it from hydrogen (spin 1/2). nih.govaacrjournals.org These properties are highly advantageous for magnetic resonance techniques. In Deuterium Magnetic Resonance Spectroscopy (MRS) and Imaging (DMI), the signal from the introduced deuterated compound is easily distinguished from the massive background signal of protons in water and lipids, eliminating the need for complex water suppression techniques. mdpi.com
| Property | Protium (B1232500) (¹H) | Deuterium (²H) | Implication for MRS/MRI |
|---|---|---|---|
| Natural Abundance | ~99.98% | ~0.015% | ²H provides a near-zero background, making tracers highly visible. nih.govmdpi.com |
| Nuclear Spin (I) | 1/2 | 1 | Different nuclear properties require specific hardware/software tuning for ²H detection. aacrjournals.org |
| T1 Relaxation Time | Long (e.g., >60s for ¹³C-pyruvate) | Short (e.g., ~300ms for lactate) nih.gov | Shorter T1 for ²H allows for faster signal acquisition without saturation, improving imaging efficiency. nih.govnih.gov |
| Signal Suppression | Requires water/fat suppression | Not required | Simplifies experimental setup and improves signal quality for deuterated metabolites. mdpi.com |
Deuterium Metabolic Imaging (DMI) is a rapidly emerging modality that leverages these benefits. nih.govoup.com In a typical DMI experiment, a deuterated substrate, such as [6,6’-²H₂]glucose, is administered, and its metabolic conversion to products like deuterated lactate (B86563) can be imaged in vivo. nih.govoup.com This provides a non-invasive, non-radioactive method to map metabolic activity in real-time, with significant potential for diagnosing and monitoring diseases like cancer. mdpi.comoup.com Deuterated pyridinamines or their downstream metabolites could similarly be tracked, offering a window into drug metabolism and distribution. Beyond MRI, techniques like Stimulated Raman Scattering (SRS) microscopy can also be used to image the uptake of deuterated molecules, such as amino acids, at the subcellular level, providing exceptional spatial resolution. lsbm.org
Hyperpolarized Deuterium Imaging in Pre-clinical Research
Deuterium metabolic imaging (DMI) is an emerging magnetic resonance imaging (MRI) technique that tracks the metabolic fate of deuterium-labeled compounds in vivo without the use of ionizing radiation. medrxiv.orgnih.gov This method provides valuable insights into metabolic fluxes within tissues. bohrium.commdpi.com While DMI typically relies on detecting the natural deuterium signal after administration of a deuterated substrate, hyperpolarization could dramatically enhance the sensitivity of this technique. Hyperpolarization is a process that vastly increases the nuclear spin polarization of a substance, leading to a signal enhancement of several orders of magnitude in MRI. mdpi.comresearchgate.net
Although hyperpolarized 13C-MRI is more established, research into hyperpolarizing other nuclei, including deuterium (2H), is an active field. The primary advantage of deuterium's nuclear properties is its short T1 relaxation time, which allows for faster signal averaging in conventional DMI. medrxiv.org However, this same property presents a challenge for hyperpolarization, as the enhanced polarization decays more rapidly.
Despite this challenge, the development of hyperpolarized deuterium (HP-2H) probes could offer unique advantages. For a molecule like this compound, its utility as a potential HP-2H imaging agent would depend on several factors, including its biological distribution, metabolic stability, and the ability to achieve and maintain a significant level of hyperpolarization.
Future research in this area would likely focus on:
Investigating the T1 relaxation time of the deuterium nucleus in this compound under various physiological conditions. A longer T1 is crucial for retaining the hyperpolarized state long enough for imaging.
Exploring the in vivo biodistribution and pharmacokinetics of the compound to determine its suitability for targeting specific tissues or organs.
Assessing its metabolic fate. If the deuterium label is transferred to other molecules through metabolic processes, it could be used to trace specific biochemical pathways.
The development of novel hyperpolarized probes is a key area of interest in molecular imaging. While significant research has focused on molecules like pyruvate (B1213749) and glucose for metabolic studies nih.govismrm.orgismrm.org, there is a growing need for a wider array of probes that can investigate different biological processes. Aromatic amines are an important class of compounds in medicinal chemistry, and a deuterated version like this compound could potentially serve as a scaffold for developing new targeted imaging agents.
Table 1: Comparison of Key Properties for MRI Probes
| Property | Conventional MRI (1H) | Hyperpolarized 13C MRI | Potential Hyperpolarized 2H MRI |
| Relative Sensitivity | High | Very Low (pre-hyperpolarization) | Very Low (pre-hyperpolarization) |
| Signal Enhancement | N/A | >10,000-fold | Potentially >10,000-fold |
| Natural Abundance | ~99.98% | ~1.1% | ~0.015% |
| Typical T1 Relaxation | Seconds | Tens of seconds | Milliseconds to Seconds |
| Tracer Administration | N/A | Intravenous injection | Intravenous injection |
| Imaging Time Window | Long | Short (minutes) | Very Short (seconds to minutes) |
This table presents typical values and properties for comparison and to illustrate the potential of hyperpolarized deuterium imaging.
Advanced Solid-State NMR for Deuterium-Labeled Systems
Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the atomic-level structure and dynamics of solid materials. mst.edu The introduction of a deuterium label into a molecule like this compound provides a highly specific probe for ssNMR studies. Deuterium (2H) NMR is particularly sensitive to molecular motion, as the quadrupolar interaction of the deuterium nucleus is averaged by dynamic processes, leading to characteristic changes in the NMR lineshape. acs.orgsfasu.edu
Advanced ssNMR techniques can leverage the deuterium label in this compound to elucidate detailed structural and dynamic information. Future research could explore:
Molecular Dynamics: By analyzing the 2H NMR spectra over a range of temperatures, it would be possible to characterize the dynamics of the pyridinamine ring and its methyl substituents within a solid matrix. This can provide insights into rotational motions, conformational changes, and the energy barriers associated with these processes. acs.orgsfasu.edu
Intermolecular Interactions: The deuterium label can be used to probe non-covalent interactions, such as hydrogen bonding involving the amine group or π-π stacking of the aromatic rings. These interactions are crucial for understanding the packing of molecules in the solid state and how the compound might interact with biological targets like proteins or nucleic acids.
Structural Elucidation with High-Field and Fast Magic-Angle Spinning (MAS): Recent advancements in high magnetic fields and fast MAS have significantly improved the resolution and sensitivity of 2H ssNMR. chemrxiv.org These techniques can overcome the broad spectral lines typically associated with deuterium, allowing for more precise structural analysis. Two-dimensional correlation experiments, such as 2H-1H correlation spectroscopy, can be employed to identify through-space proximities between the deuterated site and nearby protons, helping to define the three-dimensional structure of the molecule in its solid form. chemrxiv.org
The study of deuterated aromatic compounds by ssNMR is a well-established field, providing a strong foundation for future investigations into this compound. acs.orgresearchgate.net Such studies would be invaluable for understanding its physicochemical properties and for rational drug design, where solid-state characteristics can influence stability, solubility, and bioavailability.
Table 2: Potential Solid-State NMR Parameters for this compound
| NMR Parameter | Potential Application | Information Gained |
| 2H Quadrupolar Coupling Constant (CQC) | Structural Analysis | Provides information on the electronic environment and C-D bond orientation. |
| 2H Asymmetry Parameter (ηQ) | Structural Symmetry | Reflects the deviation from axial symmetry of the electric field gradient at the deuterium nucleus. |
| 2H Spin-Lattice Relaxation (T1) | Molecular Dynamics | Characterizes fast molecular motions (picosecond to nanosecond timescale). acs.org |
| 2H Lineshape Analysis | Molecular Dynamics | Reveals information about slower dynamic processes, such as ring flips or whole-molecule tumbling (microsecond to millisecond timescale). sfasu.edu |
| 1H-2H Cross-Polarization MAS | Structural Elucidation | Enhances the sensitivity of the deuterium signal and allows for correlation with nearby protons to determine internuclear distances. chemrxiv.org |
This table outlines potential ssNMR parameters that could be measured for this compound and the type of information that could be derived, based on studies of similar deuterated organic solids.
Q & A
Basic: What are the recommended synthesis and purification strategies for 2,5-Dimethyl-3-pyridinamine-d2?
Answer:
Synthesis of deuterated pyridine derivatives typically involves isotopic labeling during precursor reactions. For example, deuterated methyl groups can be introduced via deutero-methylation reagents (e.g., CD₃I) under controlled conditions. Purification often employs column chromatography with silica gel or preparative HPLC to isolate the target compound from side products. For structurally similar compounds like 2,2'-Dipyridylamine, logP values (2.220 via Crippen Method) and McVol (134.180 ml/mol via McGowan Method) can guide solvent selection for extraction . Stability during synthesis should align with protocols for pyridinamine analogs, ensuring inert atmospheres (N₂/Ar) to prevent oxidation .
Basic: How should researchers characterize the physicochemical properties of this compound?
Answer:
Key characterization steps include:
- Isotopic Purity: Use high-resolution mass spectrometry (HRMS) and deuterium NMR to confirm deuteration efficiency and positional integrity.
- logP Determination: Apply Crippen or McGowan methods to predict partitioning behavior, as demonstrated for 2,2'-Dipyridylamine (logP = 2.220) .
- Thermal Stability: Analyze melting/boiling points via differential scanning calorimetry (DSC), referencing pressure-dependent data (e.g., tbrp = 495.20 K at 6.70 kPa for related compounds) .
- Spectroscopic Confirmation: UV-Vis and FT-IR spectra should align with non-deuterated analogs, adjusted for isotopic shifts.
Basic: What safety protocols are critical when handling this compound?
Answer:
Refer to GHS guidelines for pyridinamine derivatives:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation: Use fume hoods to minimize inhalation risks (H335) .
- Spill Management: Avoid dust formation; clean with alcohol-insoluble foam or CO₂ extinguishers for fires .
- Storage: Keep in airtight containers under dry, inert conditions to prevent degradation .
Advanced: How does the isotopic labeling (-d2) influence the compound’s stability and reactivity in catalytic systems?
Answer:
Deuteration can alter reaction kinetics due to the kinetic isotope effect (KIE), particularly in hydrogen-transfer reactions. For example:
- Acid/Base Reactions: Deuterated amines may exhibit slower proton exchange rates, affecting catalytic cycles.
- Thermal Stability: Isotopic substitution can enhance thermal resilience, as seen in pressure-dependent decomposition studies of related compounds .
- Spectroscopic Interference: Deuterium labeling reduces signal splitting in NMR, simplifying spectral analysis but requiring careful interpretation .
Advanced: What computational methods (e.g., DFT) are suitable for predicting reaction pathways involving this compound?
Answer:
Density Functional Theory (DFT) studies, as applied to aminoimidazodipyridines , can model:
- Electron-Deficient Sites: Identify reactive positions (e.g., pyridinamine nitrogen) for electrophilic substitution.
- Isotopic Effects: Simulate KIE by comparing potential energy surfaces for protiated vs. deuterated species.
- Solvent Interactions: Use COSMO-RS to predict solubility and solvation effects in polar aprotic solvents.
Advanced: How can researchers address contradictions in physicochemical data (e.g., logP discrepancies) across studies?
Answer:
Contradictions often arise from methodological differences:
- logP Variability: Compare Crippen (fragment-based) vs. McGowan (molar volume-based) calculations, as seen for 2,2'-Dipyridylamine .
- Experimental Validation: Use shake-flask or HPLC-derived logP values to resolve computational inconsistencies.
- Contextual Factors: Note temperature, pressure, and solvent purity in metadata to enable cross-study comparisons .
Advanced: What gaps exist in the ecotoxicological data for pyridinamine derivatives, and how can they be addressed?
Answer:
Current limitations include:
- Persistence/Bioaccumulation: No data available for 2,2'-Dipyridylamine , necessitating OECD 307/309 tests for soil/water degradation.
- Toxicity Profiling: Conduct Daphnia magna or Danio rerio assays to establish LC₅₀ values.
- Structure-Activity Relationships (SAR): Compare with chlorinated analogs (e.g., 2,5-Dichloropyridin-3-amine) to predict ecological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
